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Compound of Interest

Compound Name:
3-Methyl-3-(4-

methylphenyl)butanoic acid

Cat. No.: B181741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the structural

isomers of butanoic acid (C₄H₈O₂). By presenting key infrared (IR), nuclear magnetic

resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data in a clear, comparative

format, this document aims to facilitate the identification and differentiation of these compounds

in a laboratory setting. Detailed experimental protocols for each spectroscopic technique are

also provided to ensure reproducibility and accuracy.

The isomers covered in this guide are:

Butanoic acid

Isobutyric acid (2-methylpropanoic acid)

Methyl propanoate

Ethyl acetate

Propyl formate
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The following tables summarize the key spectroscopic data for each isomer, allowing for a

direct comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy Data
Isomer

O-H Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

C-H Stretch
(cm⁻¹)

Butanoic acid
3300-2500

(broad)[1][2]
1760-1690[2][3] 1320-1210[2] 2975-2860[1]

Isobutyric acid
3300-2500

(broad)
~1700 1320-1210 Not specified

Methyl

propanoate
N/A 1750-1735[4] 1200-1170[4] 2975-2860[4]

Ethyl acetate N/A 1750-1735[5] 1250-1230[5] 2975-2845[5]

Propyl formate N/A 1750-1735[6] 1200-1180[6] 2975-2860[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Isomer Chemical Shift (δ) and Multiplicity

Butanoic acid

~10-12 ppm (s, 1H, -COOH), ~2.3 ppm (t, 2H, -

CH₂-COOH), ~1.7 ppm (sextet, 2H, -CH₂-CH₂-

COOH), ~0.9 ppm (t, 3H, -CH₃)[7]

Isobutyric acid
~10-12 ppm (s, 1H, -COOH), ~2.6 ppm (septet,

1H, -CH-), ~1.2 ppm (d, 6H, -C(CH₃)₂)[8]

Methyl propanoate
~3.7 ppm (s, 3H, -O-CH₃), ~2.3 ppm (q, 2H, -

CH₂-), ~1.1 ppm (t, 3H, -CH₃)[9][10][11]

Ethyl acetate
~4.1 ppm (q, 2H, -O-CH₂-), ~2.0 ppm (s, 3H, -

CO-CH₃), ~1.2 ppm (t, 3H, -CH₂-CH₃)[12][13]

Propyl formate

~8.0 ppm (s, 1H, -O-CH=O), ~4.0 ppm (t, 2H, -

O-CH₂-), ~1.7 ppm (sextet, 2H, -CH₂-CH₂-),

~0.9 ppm (t, 3H, -CH₃)
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Isomer Chemical Shifts (δ)

Butanoic acid
~185 ppm (C=O), ~36 ppm (-CH₂-COOH), ~18

ppm (-CH₂-CH₂-COOH), ~13 ppm (-CH₃)[2][7]

Isobutyric acid
~184 ppm (C=O), ~34 ppm (-CH-), ~19 ppm (-

C(CH₃)₂)[1][8]

Methyl propanoate
~174.9 ppm (C=O), ~51.5 ppm (-O-CH₃), ~27.5

ppm (-CH₂-), ~9.2 ppm (-CH₃)[9][12]

Ethyl acetate
~171.1 ppm (C=O), ~60.4 ppm (-O-CH₂-), ~21.0

ppm (-CO-CH₃), ~14.3 ppm (-CH₂-CH₃)[13][14]

Propyl formate
~161 ppm (C=O), ~66 ppm (-O-CH₂-), ~22 ppm

(-CH₂-CH₂-), ~10 ppm (-CH₃)[5][15]

Mass Spectrometry (MS) Data - Key Fragment Ions (m/z)
Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)

Butanoic acid 88[16]
73, 60 (base peak), 45, 43,

29[16][17]

Isobutyric acid 88 73, 45, 43 (base peak), 27

Methyl propanoate 88[18] 59, 57 (base peak), 29[18][19]

Ethyl acetate 88[20]
73, 45, 43 (base peak), 29[20]

[21]

Propyl formate 88[22] 60, 43, 42, 29 (base peak)[22]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may need to be optimized.
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Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).[6][23] The plates are then mounted in the

spectrometer's sample holder.

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to specific functional groups. Key features for carboxylic

acids include a very broad O-H stretch and a strong C=O stretch.[2] Esters lack the broad O-

H band but show a strong C=O stretch and characteristic C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider range of 0-220 ppm is

used.[3]

Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting

patterns) of the signals are analyzed to determine the structure of the molecule. The number

of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon

atoms.[3]

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct injection or after separation by gas chromatography (GC-MS).
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Ionization: The sample molecules are ionized, most commonly by electron impact (EI), which

involves bombarding the sample with a high-energy electron beam. This process forms a

molecular ion (M⁺).[24]

Mass Analysis and Detection: The molecular ion and any fragment ions formed are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation

pattern provides valuable structural information.[24] Carboxylic acids and esters exhibit

characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangements.

[4]

Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of

butanoic acid isomers to differentiate and identify them.
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Workflow for Spectroscopic Comparison of Butanoic Acid Isomers

Isomers of Butanoic Acid (C4H8O2)

Spectroscopic Techniques

Data Analysis and Comparison

Isomer Identification

Butanoic Acid

IR SpectroscopyNMR Spectroscopy (1H & 13C) Mass Spectrometry

Isobutyric Acid Methyl Propanoate Ethyl AcetatePropyl Formate

Analyze Functional Groups
(O-H, C=O, C-O)

Analyze Chemical Shifts,
Multiplicity, and Integration

Analyze Molecular Ion
and Fragmentation Patterns

Unique Spectroscopic
Fingerprint

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison of Butanoic Acid Isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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